molecular formula C13H18O6 B3283807 2,4-o-Benzylidene-d-glucitol CAS No. 77340-95-5

2,4-o-Benzylidene-d-glucitol

Cat. No. B3283807
CAS RN: 77340-95-5
M. Wt: 270.28 g/mol
InChI Key: UZTHQPNUYCELPZ-CEHFSTBQSA-N
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Description

2,4-o-Benzylidene-d-glucitol, also known by its CAS number 77340-95-5, is a chemical compound with the molecular formula C13H18O6 . It has a molecular weight of 270.27800 . This compound is also known by several synonyms, including 2,4-O-Mono-benzyliden-D-glucit, 2,4-benzylidene-D-sorbitol, 2.4-Benzyliden-D-sorbit, 2.4’-Dihydroxy-azobenzol, 2.4-O-Benzyliden-D-glucitol, 2,4’-Azo-di-phenol, and 1-<4-Hydroxy-1-benzolazo>-2-hydroxy-benzol .


Synthesis Analysis

The synthesis of 2,4-o-Benzylidene-d-glucitol involves a multi-step process that begins with the synthesis of 1,6-di-O-benzoyl-D-Glucitol . This is followed by the formation of acetals as a protecting group, 1,6-di-O-benzoyl-2,4:3,5-di-O-benzylidene . Another synthesis route involves the selective protection of hydroxy groups in D-glucose derivatives with benzylidene or isopropylidene groups .


Molecular Structure Analysis

The molecular structure of 2,4-o-Benzylidene-d-glucitol contains a total of 38 bonds, including 20 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 4 hydroxyl groups, 2 primary alcohols, 2 secondary alcohols, and 2 ethers (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-o-Benzylidene-d-glucitol are not detailed in the search results, it’s worth noting that this compound is used in the synthesis of new hydroxy-bearing polyurethanes through polyaddition with diisocyanates .

Scientific Research Applications

1. Chemical Synthesis and Structural Studies

2,4-O-Benzylidene-d-glucitol has been studied for its unique chemical properties and reactions. Researchers Angyal and James (1970) explored its oxidation reactions, revealing insights into the formation of specific sugar derivatives (Angyal & James, 1970). Additionally, the work of Bukhari, Foster, and Webber (1966) on the action of boron trichloride on related sugar derivatives highlighted its potential as a novel blocking group in carbohydrate chemistry (Bukhari, Foster, & Webber, 1966).

2. Polymerization and Material Science

The polymerization of 2,4-O-Benzylidene-d-glucitol derivatives has been a focus of research in material science. Whistler and Hoffman (1967) demonstrated the synthesis of 2,4-O-Benzylidene-1,6-dithiol-D-glucitol and its oxidative polymerization, leading to film-forming disulfide polymers (Whistler & Hoffman, 1967).

3. Nucleoside Synthesis

In the field of nucleoside synthesis, 1,5-Anhydro-4,6-O-benzylidene-D-glucitol has been used as a starting material. Hossain et al. (1999) synthesized 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides, highlighting the compound's utility in this domain (Hossain et al., 1999).

4. Kinetic and Thermodynamic Studies

The compound's role in kinetic and thermodynamic studies was investigated by Bonner et al. (1968), who examined the formation of monoacetals from aldehydes and D-glucitol (Bonner et al., 1968).

5. Pharmaceutical Studies

Although the requirement is to exclude drug use and dosage, it is worth noting that 2,4-O-Benzylidene-d-glucitol derivatives have been explored in the pharmaceutical context. For instance, the pharmacokinetics of 4,6-benzylidene-D-glucose, a related compound, were studied by Dunsaed et al. (1993) (Dunsaed, Dornish, Aastveit, & Pettersen, 1993).

Future Directions

While specific future directions for 2,4-o-Benzylidene-d-glucitol are not detailed in the search results, it’s worth noting that similar compounds like 1,3:2,4-di-O-benzylidene-D-glucitol have a bright future with an increasing number of high-tech applications, from environmental remediation to tissue engineering .

properties

IUPAC Name

(1R)-1-[(4R,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9(16)12-11(17)10(7-15)18-13(19-12)8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11-,12-,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTHQPNUYCELPZ-CEHFSTBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2OC(C(C(O2)C(CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2O[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309000
Record name 2,4-O-Benzylidene-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-o-Benzylidene-d-glucitol

CAS RN

77340-95-5
Record name 2,4-O-Benzylidene-D-glucitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77340-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-O-Benzylidene-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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